PPAR(alpha)-MO-1
Overview
Description
AZD-6610 is a dual peroxisome proliferator-activated receptor alpha and gamma agonist developed by AstraZeneca Pharmaceuticals Co., Ltd. It was primarily researched for the treatment of diabetes mellitus and other metabolic disorders. The compound has a molecular formula of C27H37NO5 and a molecular weight of 455.60 .
Preparation Methods
The synthesis of AZD-6610 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of ester and amide bonds .
Industrial production methods for AZD-6610 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
AZD-6610 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of dual peroxisome proliferator-activated receptor alpha and gamma agonists.
Biology: Investigated for its effects on cellular metabolism and gene expression related to metabolic diseases.
Medicine: Explored as a therapeutic agent for the treatment of diabetes mellitus, dyslipidemias, and lipid metabolism disorders.
Industry: Potential applications in the development of new drugs targeting metabolic diseases
Mechanism of Action
AZD-6610 exerts its effects by activating peroxisome proliferator-activated receptor alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, AZD-6610 helps to improve insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism .
Comparison with Similar Compounds
AZD-6610 is unique due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and gamma. Similar compounds include:
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used for the treatment of type 2 diabetes.
Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to reduce cholesterol levels.
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used for diabetes management.
Compared to these compounds, AZD-6610 offers the advantage of targeting both receptors, potentially providing a more comprehensive approach to managing metabolic disorders .
Biological Activity
Peroxisome proliferator-activated receptor alpha (PPARα) is a critical transcription factor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. The compound PPAR(alpha)-MO-1 has emerged as a significant ligand for PPARα, influencing various biological processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of PPARα
PPARα is part of the nuclear receptor superfamily and plays a pivotal role in fatty acid metabolism. It regulates the expression of genes involved in lipid catabolism, glucose homeostasis, and inflammatory responses. PPARα is activated by various ligands, including fatty acids and synthetic drugs like fenofibrate. Upon activation, PPARα forms heterodimers with retinoid X receptors (RXR) and binds to peroxisome proliferator response elements (PPREs) in target gene promoters to initiate transcription.
The activation of PPARα leads to several downstream effects:
- Lipid Metabolism : Enhances the oxidation of fatty acids and promotes the expression of genes involved in lipid transport and β-oxidation.
- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting transcription factors such as NF-κB and AP-1.
- Regulation of Glucose Homeostasis : Influences glucose metabolism by regulating genes involved in gluconeogenesis and insulin sensitivity.
Biological Activity of this compound
Recent studies have demonstrated that this compound exhibits potent biological activity through its interaction with PPARα. Below are key findings from various research studies:
Table 1: Biological Activities of this compound
Case Study 1: Lipid Metabolism Enhancement
In a study involving HepG2 cells, treatment with this compound resulted in a significant increase in the expression of genes associated with fatty acid oxidation. The study utilized a luciferase reporter assay to measure transcriptional activity, confirming that this compound effectively activates PPARα target genes such as acyl-CoA oxidase 1 (ACOX1) .
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of this compound. In mouse models, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of NF-κB signaling pathways, demonstrating the compound's potential therapeutic implications for inflammatory diseases .
Research Findings
Several research findings highlight the significance of this compound:
- Ligand Specificity : Studies have shown that this compound selectively activates PPARα without affecting other nuclear receptors, indicating its specificity as a ligand .
- Dose-dependent Effects : The biological activity of this compound is dose-dependent, with higher concentrations leading to more pronounced effects on gene expression and metabolic regulation .
- Safety Profile : Toxicological assessments revealed that administration of this compound did not adversely affect body weight or liver function in animal models, suggesting a favorable safety profile for potential therapeutic use .
Properties
IUPAC Name |
2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAWARECOZRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810677-36-2 | |
Record name | AZD-6610 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0810677362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-6610 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5Z2EDG49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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